

ITMN 4077 and its relation to Danoprevir

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ITMN 4077	
Cat. No.:	B608148	Get Quote

An In-depth Technical Guide to ITMN-4077 (Danoprevir) and its Role as a Hepatitis C Virus NS3/4A Protease Inhibitor

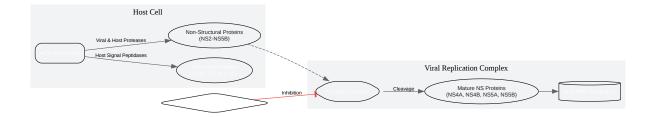
For Researchers, Scientists, and Drug Development Professionals

Abstract

ITMN-4077, also known as Danoprevir or RG7227, is a potent, second-generation, macrocyclic peptidomimetic inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease.[1][2] This document provides a comprehensive technical overview of Danoprevir, focusing on its mechanism of action, quantitative efficacy data from clinical trials, detailed experimental protocols for its evaluation, and its relationship with the broader landscape of HCV treatment. Danoprevir was developed to address the significant global health burden of chronic HCV infection by targeting a key enzyme essential for viral replication.[1]

Introduction

Hepatitis C is a liver disease caused by the Hepatitis C virus (HCV), a single-stranded RNA virus. The virus replicates by translating its RNA into a large polyprotein, which is then cleaved by host and viral proteases into functional structural and non-structural (NS) proteins.[3][4] The NS3/4A protease plays a crucial role in this process, cleaving the polyprotein at four specific junctions to release NS4A, NS4B, NS5A, and NS5B, all of which are essential for viral replication.[2][3] By inhibiting this enzyme, the viral life cycle is interrupted. Danoprevir emerged as a promising direct-acting antiviral (DAA) agent designed to specifically and potently inhibit the HCV NS3/4A protease.[1][2]



Mechanism of Action

Danoprevir is a non-covalent, competitive inhibitor of the HCV NS3/4A protease.[2] Its macrocyclic structure allows it to bind with high affinity to the active site of the enzyme, preventing the processing of the HCV polyprotein.[1][2] This inhibition of proteolytic cleavage halts the maturation of essential viral enzymes and structural proteins, thereby suppressing viral replication.[2]

Signaling Pathway: HCV Polyprotein Processing

The following diagram illustrates the HCV polyprotein processing pathway and the inhibitory action of Danoprevir.

Click to download full resolution via product page

Caption: HCV Polyprotein Processing and Danoprevir's Point of Inhibition.

Quantitative Data

Table 1: In Vitro Activity of Danoprevir (ITMN-4077)

Parameter	Value	Cell Line/Assay	Genotype	Reference
IC50	0.2-3.5 nM	NS3/4A Protease Assay	1a, 1b, 4, 5, 6	[5]
280-750 nM	NS3/4A Protease Assay	2b, 3a	[5]	
EC50	1.8 nM	HCV Replicon Assay	1b	[5]
2131 nM	HCV Replicon Assay	Not Specified	[6]	

Table 2: Clinical Efficacy of Danoprevir-based Regimens

Study/Regime n	Patient Population	Treatment Duration	Sustained Virologic Response (SVR12/24)	Reference
Danoprevir/r + Peg-IFN α-2a + RBV	Treatment-naïve, non-cirrhotic, GT- 1b	12 weeks	97.1% (SVR12)	[2]
Danoprevir/r + Ravidasvir + RBV (EVEREST study)	Treatment-naïve, non-cirrhotic, GT- 1	12 weeks	100% (SVR12 & SVR24)	[2]
Danoprevir/r + Peg-IFN α-2a + RBV (DAUPHINE study)	Treatment-naïve, non-cirrhotic, GT- 1a	12 weeks	63.0% (SVR24)	[7]
Treatment-naïve, non-cirrhotic, GT- 1b	12 weeks	73.9% (SVR24)	[7]	
Treatment-naïve, non-cirrhotic, GT-	12 weeks	100% (SVR24)	[7]	_

Danoprevir/r: Ritonavir-boosted Danoprevir; Peg-IFN α-2a: Peginterferon alfa-2a; RBV:

Ribavirin; GT: Genotype

Table 3: Danoprevir Resistance-Associated Substitutions (RASs)

NS3 Mutation	EC₅₀ Fold Change	Replication Capacity (%)	Genotype	Reference
Q80K	2.3	98	1b	[2]
Q80R	3.5	40	1b	[2]
R155K	62 - 93	94	1	[2][5]
D168A	>1000	104	1b	[2]
D168E	75	34	1b	[2]
D168T	227	192	1b	[2]
D168V	93	94	1	[2]

Table 4: Pharmacokinetic Parameters of Danoprevir (100

ma sinale dose)

Parameter	Danoprevir Alone	Danoprevir + Ritonavir (100 mg q12h)	Fold Increase	Reference
Cmax (ng/mL)	Not specified	Not specified	~3.2	[8]
AUC _o _inf (ng*h/mL)	Not specified	Not specified	~5.5	[8]
C12h (ng/mL)	Not specified	Not specified	~42	[8]

Cmax: Maximum plasma concentration; AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity; C₁₂h: Plasma concentration at 12 hours post-dose.

Experimental Protocols HCV NS3/4A Protease Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the HCV NS3/4A protease.

Methodology:

- Reagents and Materials:
 - Recombinant HCV NS3/4A protease (genotype-specific).
 - Fluorogenic substrate (e.g., Ac-DE-Dap(QXL520)-EE-Abu-ψ-[COO]-AS-Cys(5-FAMsp)-NH2).[5]
 - Assay buffer: 50 mM Tris-HCl (pH 7.5), 10 mM DTT, 15% (v/v) glycerol, 25 μM NS4A peptide.[5]
 - Test compound (Danoprevir) serially diluted in DMSO.
 - 96-well black microplates.
 - Fluorescence plate reader.
- Procedure:
 - 1. Add assay buffer to the wells of the microplate.
 - 2. Add serial dilutions of Danoprevir to the wells. Include control wells with DMSO only (no inhibitor) and wells without the enzyme (background).
 - 3. Initiate the reaction by adding the NS3/4A protease to each well (final concentration ~50 pM).[5]
 - 4. Incubate the plate at a controlled temperature (e.g., 30°C).
 - 5. Add the fluorogenic substrate to all wells.
 - 6. Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate by the protease separates the fluorophore and quencher, resulting in a fluorescence signal.
 - 7. Calculate the initial reaction rates from the linear phase of the fluorescence curve.

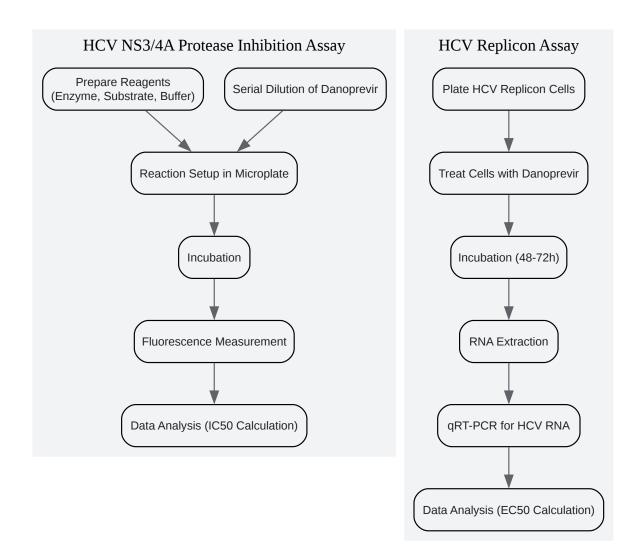
- 8. Determine the percent inhibition for each Danoprevir concentration relative to the noinhibitor control.
- 9. Calculate the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.

HCV Replicon Assay

This cell-based assay measures the antiviral activity of a compound by quantifying the replication of an HCV subgenomic replicon in a human hepatoma cell line (e.g., Huh-7).

Methodology:

- Reagents and Materials:
 - Huh-7 cells harboring a stable HCV subgenomic replicon (e.g., genotype 1b).
 - Cell culture medium (e.g., DMEM with 10% FBS and G418 for selection).
 - Test compound (Danoprevir) serially diluted in cell culture medium.
 - Reagents for RNA extraction.
 - Reagents for quantitative real-time RT-PCR (qRT-PCR), including primers and a probe specific to the HCV 5' untranslated region (5'-UTR).[5]


Procedure:

- 1. Plate the HCV replicon-containing Huh-7 cells in 96-well plates and allow them to adhere overnight.
- 2. Remove the existing medium and add fresh medium containing serial dilutions of Danoprevir. Include control wells with no drug.
- 3. Incubate the cells for a defined period (e.g., 48-72 hours) at 37°C in a CO2 incubator.
- 4. After incubation, wash the cells and extract total cellular RNA.
- 5. Quantify the level of HCV replicon RNA using qRT-PCR.

- 6. Normalize the HCV RNA levels to an internal control housekeeping gene (e.g., GAPDH).
- 7. Determine the percent inhibition of HCV RNA replication for each Danoprevir concentration relative to the no-drug control.
- 8. Calculate the EC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.

Experimental Workflow Diagram

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Discovery of danoprevir (ITMN-191/R7227), a highly selective and potent inhibitor of hepatitis C virus (HCV) NS3/4A protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Danoprevir for the Treatment of Hepatitis C Virus Infection: Design, Development, and Place in Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. Impact of low-dose ritonavir on danoprevir pharmacokinetics: results of computer-based simulations and a clinical drug-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ITMN 4077 and its relation to Danoprevir]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608148#itmn-4077-and-its-relation-to-danoprevir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com